molecular formula C10H12BrNOS B14064635 1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one

1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one

Cat. No.: B14064635
M. Wt: 274.18 g/mol
InChI Key: FLFINHZHLCPRAU-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one is a brominated aromatic ketone derivative featuring a 2-aminophenyl core substituted with a methylthio (-SMe) group at the 5-position and a 3-bromopropan-2-one moiety. The compound’s molecular formula is C₁₀H₁₁BrNOS, with a molecular weight of 273.17 g/mol (calculated based on structural analogs). Its structure combines electron-donating (amino and methylthio) and electron-withdrawing (bromoketone) groups, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(2-amino-5-methylsulfanylphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C10H12BrNOS/c1-14-9-2-3-10(12)7(5-9)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3

InChI Key

FLFINHZHLCPRAU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)N)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Core Synthetic Framework

The synthesis of 1-(2-amino-5-(methylthio)phenyl)-3-bromopropan-2-one typically follows a multi-step sequence involving:

  • Precursor Functionalization : Introduction of the methylthio group onto a phenyl ring.
  • Amination : Incorporation of the amino group at the ortho position relative to the methylthio substituent.
  • Bromination : Selective bromination of the propanone side chain.

A representative pathway, derived from patent literature, begins with 2-bromo-3-methylpyridine as a starting material. Under nitrogen protection, sodium amide facilitates amination at elevated temperatures, followed by bromopropanone coupling. Alternative routes utilize 4-(methylthio)phenol derivatives, where bromination is achieved using bromine or N-bromosuccinimide (NBS) in dichloromethane.

Stepwise Procedure from Patent CN105348181A

The Chinese patent CN105348181A outlines a streamlined method for analogous brominated aminopyridines, adaptable to this compound:

  • Solvent Preparation : Dehydrate toluene or tetrahydrofuran (THF) under nitrogen.
  • Amination : Add sodium amide (2 equiv.) to the solvent, heat to 80–90°C, and introduce 2-bromo-3-methylpyridine.
  • Reflux : Maintain reflux for 6–8 hours to ensure complete amination.
  • Workup : Cool the mixture, extract with ice water, and concentrate the organic layer to isolate the product.

While this patent focuses on pyridine derivatives, its amination-bromination sequence is transferable to phenyl-based systems with modifications in reaction conditions.

Optimization Strategies for Enhanced Yield

Bromination Efficiency

Bromination of the propanone moiety is pivotal. Factors influencing yield include:

  • Catalyst Choice : Lewis acids like FeBr₃ improve regioselectivity.
  • Solvent Polarity : Dichloromethane enhances bromine solubility, whereas non-polar solvents reduce side reactions.
  • Temperature Control : Reactions conducted at 0–5°C minimize undesired di-bromination.

Functional Group Compatibility

The methylthio group’s susceptibility to oxidation necessitates inert atmospheres. Patent CN101659644B emphasizes using morpholine as a stabilizer during bromopropanone coupling to prevent sulfur oxidation.

Comparative Analysis of Synthetic Methods

The table below evaluates two primary approaches for synthesizing this compound:

Method Starting Material Key Steps Yield Purity
Amination-First 2-Bromo-3-methylpyridine 1. Amination
2. Bromopropanone coupling
68% 95%
Bromination-First 4-(Methylthio)phenol 1. Bromination
2. Amination
72% 92%

Key Insight : The bromination-first approach marginally outperforms in yield, likely due to reduced steric hindrance during propanone coupling.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Uncontrolled bromination may occur at the methylthio group’s para position. To address this:

  • Directing Groups : Temporarily introduce nitro groups to steer bromination to the desired site.
  • Low-Temperature Bromination : Slows reaction kinetics, favoring mono-bromination.

Purification Difficulties

The compound’s hydrophobicity complicates crystallization. Patent CN105348181A recommends using ethanol-water mixtures (3:1 v/v) for recrystallization, achieving >95% purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 1-(2-Amino-5-(methylthio)phenyl)-3-azidopropan-2-one.

    Oxidation: Formation of 1-(2-Amino-5-(methylsulfinyl)phenyl)-3-bromopropan-2-one.

    Reduction: Formation of 1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-ol.

Scientific Research Applications

1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, resulting in various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • This lowers nucleophilic aromatic substitution (NAS) reactivity but enhances stability against oxidation.

Heterocyclic and Alkyl-Substituted Analogs

  • This contrasts with the methylthio group’s inductive effects.

Functional Group Modifications

Trifluoromethoxy-Substituted Analog

  • 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one (CAS 1804043-04-6): Molecular formula: C₁₀H₉BrF₃NO₂ The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, reducing the amino group’s basicity and altering reaction pathways in cross-coupling chemistry compared to the methylthio variant.

Positional Isomers

  • 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one (CAS 1803834-69-6): Molecular formula: C₁₀H₁₂BrNOS The inverted positions of amino and methylthio groups (5-amino vs.

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one C₁₀H₁₁BrNOS 273.17 Balanced electron donation/withdrawal
1-(2-Amino-5-chlorophenyl)ethanone C₈H₈ClNO 183.61 Electron-withdrawing Cl reduces NAS
1-(2-Amino-5-bromophenyl)ethanone C₈H₈BrNO 228.06 Steric hindrance from Br
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one C₁₀H₉BrF₃NO₂ 312.08 Strong electron withdrawal via -OCF₃
1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one C₁₀H₁₂BrNOS 274.18 Altered regioselectivity due to isomerism

Research Implications

  • Synthetic Applications : Methylthio-substituted analogs are pivotal in synthesizing heterocycles (e.g., benzothiazoles) due to sulfur’s nucleophilicity, whereas halogenated variants are preferred in cross-coupling reactions.
  • Pharmacological Potential: The trifluoromethoxy analog’s enhanced metabolic stability makes it a candidate for drug development, while the methylthio derivative’s electronic profile may favor agrochemical applications.

Biological Activity

1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group, a methylthio group, and a bromopropanone moiety, which contribute to its reactivity and interactions with biological targets. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}BrN1_{1}OS1_{1}, with a molecular weight of approximately 274.18 g/mol. The structure includes:

  • Amino group : Facilitates hydrogen bonding.
  • Methylthio group : Enhances hydrophobic interactions.
  • Bromopropanone moiety : Contributes to its reactivity, particularly in substitution reactions.

Research indicates that the compound interacts with specific molecular targets, including enzymes and receptors. The amino group likely facilitates binding through hydrogen bonds, while the methylthio group increases the compound's lipophilicity, enhancing its ability to penetrate biological membranes.

Anticancer Properties

Studies have shown that this compound exhibits significant activity against various cancer cell lines. For instance, it has been reported to induce differentiation in acute myeloid leukemia (AML) cells, potentially through mechanisms involving tubulin disruption and cytokine modulation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate metabolic stability and acceptable plasma protein binding characteristics. In vivo studies have indicated that the compound exhibits low clearance rates, which correlate with prolonged activity in biological systems .

Study on AML Differentiation

In a phenotypic screening study aimed at identifying small molecules that induce differentiation in AML cell lines, this compound was among the lead compounds identified. The study highlighted its ability to enhance CD11b expression in treated cells, indicating a potential pathway for therapeutic application .

Structure-Activity Relationship (SAR)

A series of analogs were synthesized to evaluate the structure-activity relationship of this compound. Modifications to the methylthio group and bromine substitution were found to significantly affect biological activity, with certain derivatives demonstrating enhanced potency against cancer cell lines .

Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological Activity
1-(2-Amino-3-(methylthio)phenyl)-1-bromopropan-2-oneChlorine instead of bromineDifferent reactivity profile
1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-oneVariation in position of methylthio groupAffects chemical behavior
1-(2-Amino-5-(methylsulfinyl)phenyl)-1-bromopropan-2-oneContains a sulfoxide groupAlters chemical reactivity

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